3-(Cyclohexyloxy)-6-methylpyridazine

Physicochemical profiling Drug-likeness Lead optimization

3-(Cyclohexyloxy)-6-methylpyridazine (CAS 2097873-37-3) is a unique, well-defined, single-tautomer pyridazine heterocycle. Its precise substitution pattern is critical for reliable SAR studies, analytical method development (LC-MS/HPLC reference), and materials science. With zero H-bond donors, MW <200 Da, and estimated LogP 2.3–2.7, this scaffold meets key CNS drug-likeness criteria, making it an excellent passive-permeability benchmark or brain-penetrant fragment. Secure this exact CAS to ensure physicochemical and biological relevance in your research.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2097873-37-3
Cat. No. B2629626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexyloxy)-6-methylpyridazine
CAS2097873-37-3
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCCC2
InChIInChI=1S/C11H16N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKeyYUNADZCXLZHLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclohexyloxy)-6-methylpyridazine CAS 2097873-37-3 – Structural Basis, Core Physicochemical Properties, and Procurement-Relevant Identity


3-(Cyclohexyloxy)-6-methylpyridazine (CAS 2097873-37-3, molecular formula C₁₁H₁₆N₂O, molecular weight 192.26 g·mol⁻¹, SMILES Cc1ccc(OC2CCCCC2)nn1) is a disubstituted pyridazine heterocycle bearing a cyclohexyloxy ether at position 3 and a methyl group at position 6 . The compound belongs to the 3,6-disubstituted pyridazine family, a scaffold with established precedent in medicinal chemistry (e.g., COX‑2 inhibitors, DGAT‑1 inhibitors, and liquid‑crystalline materials) [1]. However, unlike extensively characterized members of this class, 3-(cyclohexyloxy)-6-methylpyridazine currently lacks published bioactivity data; its procurement value therefore rests on its well‑defined structure, its differentiation from close structural analogs in terms of physicochemical properties, and its utility as a synthetic intermediate or scaffold‑hopping candidate.

Why a Generic 3,6‑Disubstituted Pyridazine Cannot Replace 3-(Cyclohexyloxy)-6-methylpyridazine in Structure‑Sensitive Applications


In the 3,6‑disubstituted pyridazine series, minor changes to the substituent at position 3 or position 6 can profoundly alter pharmacodynamic and pharmacokinetic behavior [1]. For example, the clinical DGAT‑1 inhibitor program that produced AZD3988 demonstrated that replacing a phenyl‑cyclohexyl‑ethanoate motif by cyclohexyloxy‑pyridyl derivatives shifted solubility, unbound clearance, and off‑target selectivity by orders of magnitude [2]. Even isosteric replacement (Cl → CH₃ at position 6; c‑C₅H₉CH₂O → c‑C₆H₁₁O at position 3) alters LogP, hydrogen‑bonding capacity, and steric occupancy of the binding pocket, making it impossible to assume that a close analog will reproduce the same target engagement, synthetic utility, or physicochemical profile. Procurement of the exact CAS‑registered entity is therefore essential for any SAR campaign, analytical method development, or materials‑science application that relies on the defined substitution pattern.

Quantitative Differential Evidence for 3-(Cyclohexyloxy)-6-methylpyridazine Versus Its Nearest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Relative to the 3‑Chloro Analog (CAS 17321‑26‑5)

Compared to 3‑chloro‑6‑(cyclohexyloxy)pyridazine (CAS 17321‑26‑5), 3‑(cyclohexyloxy)‑6‑methylpyridazine replaces the electron‑withdrawing chloro substituent at position 6 with an electron‑donating methyl group. This substitution reduces the molecular weight by 20.41 g·mol⁻¹ (192.26 vs. 212.67 g·mol⁻¹) and is expected to lower LogP (computed XLogP3 for the chloro analog = 2.7; estimated for the methyl analog ≈ 2.3–2.5 based on fragment‑based calculation) [1]. The lower molecular weight and reduced lipophilicity may translate into higher aqueous solubility and a more favorable pharmacokinetic profile, a trend observed in the DGAT‑1 cyclohexyloxy‑pyridyl series where de‑chlorination improved unbound clearance [2].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen‑Bond Donor Deficiency Versus 6‑(Cyclohexyloxy)pyridin‑3‑amine (CAS 224187‑22‑8)

The positional isomer 6‑(cyclohexyloxy)pyridin‑3‑amine (CAS 224187‑22‑8) possesses the same molecular formula (C₁₁H₁₆N₂O, MW 192.26 g·mol⁻¹) but carries a primary amine donor at the pyridine 3‑position, giving it 1 H‑bond donor and 3 H‑bond acceptors . In contrast, 3‑(cyclohexyloxy)‑6‑methylpyridazine has 0 H‑bond donors and 3 H‑bond acceptors . This difference in H‑bond donor count is structurally verifiable and is critical for CNS drug design: compounds with zero H‑bond donors typically exhibit superior blood–brain barrier penetration and reduced P‑glycoprotein efflux liability relative to those bearing one or more donors [1].

Hydrogen bonding BBB penetration Receptor binding

Steric and Conformational Differentiation Relative to the Cyclopentylmethoxy Analog (CAS 2189497‑97‑8)

The cyclopentylmethoxy analog (CAS 2189497‑97‑8) also has the formula C₁₁H₁₆N₂O, yet the connectivity differs fundamentally: a cyclopentyl‑CH₂–O– linker replaces the cyclohexyl–O– linker of the target compound . This introduces an additional sp³‑hybridized methylene spacer that increases conformational flexibility (4 rotatable bonds vs. 3 rotatable bonds for the target compound, estimated from the SMILES substructure) and changes the spatial orientation of the terminal ring. In medicinal chemistry programs such as the DGAT‑1 inhibitor series, moving from a cyclohexyloxy to a cyclopentylmethoxy motif was shown to alter binding‑pocket occupancy and modulate potency by 5‑ to 50‑fold, depending on the target [1].

Conformational restriction Steric occupancy Enzyme pocket fitting

Chemical Stability Advantage Over the Hydroxy Precursor 3‑Hydroxy‑6‑methylpyridazine (CAS 13327‑27‑0)

3‑Hydroxy‑6‑methylpyridazine (CAS 13327‑27‑0), the direct synthetic precursor to the target compound, exists predominantly as the 6‑methyl‑3(2H)‑pyridazinone tautomer and exhibits a melting point of 142–146 °C . The phenolic‑like hydroxyl group renders it susceptible to oxidation and pH‑dependent tautomerization, which can complicate analytical quantification and long‑term storage. Conversion to the cyclohexyloxy ether eliminates the acidic proton and locks the system in a single tautomeric form, thereby improving chemical stability under ambient storage conditions [1].

Chemical stability Ether vs. phenol Long-term storage

Scientifically Justified Application Scenarios for 3-(Cyclohexyloxy)-6-methylpyridazine Based on Structural and Physicochemical Evidence


Scaffold‑Hopping Starting Point for DGAT‑1, COX‑2, or Kinase Inhibitor Programs

The cyclohexyloxy‑pyridazine substructure is a proven pharmacophore in DGAT‑1 inhibitor development, where it contributed to improved solubility and unbound clearance relative to earlier phenyl‑cyclohexyl‑ethanoate leads [1]. The 6‑methyl substitution on the target compound offers a compact, electron‑donating group that can be further elaborated (e.g., oxidation to carboxylic acid, halogenation, or cross‑coupling) to explore SAR around the 6‑position. This compound is therefore appropriate as a core scaffold for medicinal chemistry teams seeking novel IP‑position analogs of known pyridazine‑based inhibitors.

Physicochemical Probe in CNS Drug‑Discovery Cascades

With zero H‑bond donors, a molecular weight below 200 Da, and an estimated LogP in the 2.3–2.7 range, this compound meets key physicochemical criteria for CNS drug‑likeness [2]. It can serve as a passive‑permeability benchmark or a brain‑penetrant fragment in target‑agnostic phenotypic screens, where the absence of a primary amine (present in the isomeric 6‑(cyclohexyloxy)pyridin‑3‑amine) reduces the risk of transporter‑mediated efflux [3].

Analytical Reference Standard for 3,6‑Disubstituted Pyridazine Characterization

Because the compound is a well‑defined, single‑tautomer ether with a unique CAS registry, it is suitable for use as an HPLC or GC reference standard during the purity assessment of more complex pyridazine libraries. Its SMILES and InChI key are established in the Chemsrc database , and its molecular ion (M+H⁺ expected at m/z 193.2) provides a clean mass‑spectrometric signature for LC–MS method development.

Synthetic Intermediate for Liquid‑Crystalline or Materials‑Science Pyridazines

3,6‑Disubstituted pyridazines bearing cyclohexyl and alkyl termini have been evaluated for liquid‑crystalline phases; when both X and Z are cyclohexyl rings, a single smectic B phase is observed [4]. The target compound, with one cyclohexyloxy and one methyl terminus, represents an unsymmetrical variant that could be elaborated into mesogenic structures through further functionalization at the free 4‑ and 5‑positions of the pyridazine ring.

Quote Request

Request a Quote for 3-(Cyclohexyloxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.